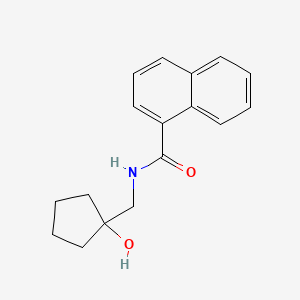

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

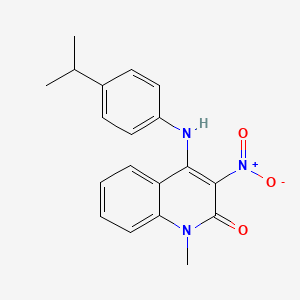

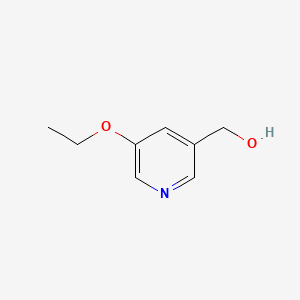

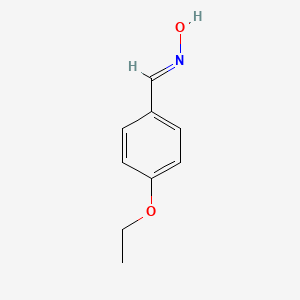

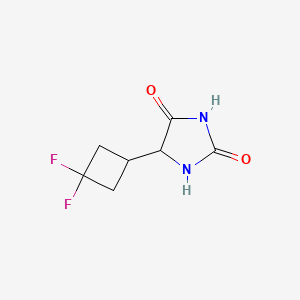

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves a cyclopentane ring attached to a naphthamide group via a methyl group. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the hydroxyl group could make it reactive with various reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with different chemical reagents .Aplicaciones Científicas De Investigación

Alzheimer's Disease Diagnosis

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide derivatives, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Environmental Pollutant Degradation

Research into the degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, by microbes highlights the metabolic diversity and potential for bioremediation. Certain bacterial species have been identified that can metabolize naphthalene and its derivatives, converting them into less harmful compounds, which is crucial for addressing pollution from industrial sources and oil spills (Mohapatra & Phale, 2021).

Synthetic Methodology and Applications

This compound and related compounds have been studied for their potential in various synthetic applications. For instance, the synthesis of 2-methoxynaphthalene, an intermediate in the production of the anti-inflammatory drug naproxen, has been achieved by O-methylation of 2-naphthol with dimethyl carbonate, showcasing the role of green chemistry in pharmaceutical synthesis (Yadav & Salunke, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-16(18-12-17(20)10-3-4-11-17)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,20H,3-4,10-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPYBQZEEJZPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[2-(Triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)